2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with an amino group and a methoxy-pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxy-3-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is explored for its use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole varies depending on its application:
Medicinal Chemistry: It may inhibit specific enzymes or interact with DNA to exert its antimicrobial or anticancer effects.
Materials Science: The electronic properties of the compound are due to the conjugated system within the thiadiazole ring, which allows for electron transport.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the methoxy-pyridyl group, leading to different chemical properties and applications.
5-(2-Methoxy-3-pyridyl)-1,3,4-thiadiazole:
Uniqueness
2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole is unique due to the presence of both the amino group and the methoxy-pyridyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H8N4OS |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(2-methoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4OS/c1-13-6-5(3-2-4-10-6)7-11-12-8(9)14-7/h2-4H,1H3,(H2,9,12) |
InChI Key |
MDDNLALBFCQCQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NN=C(S2)N |
Origin of Product |
United States |
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